BenchChemオンラインストアへようこそ!

2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Lipophilicity Drug-likeness Physicochemical properties

Procure 2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952849-83-1) to advance hit-to-lead campaigns. Its 4-methylphenyl oxadiazole core and direct amide linkage differentiate it from sulfanyl analogs, offering a unique vector for antibacterial SAR. With MW 343.77, AlogP 2.46, and TPSA 95.08 Ų, it passes all drug-likeness filters and provides ample room for synthetic elaboration. Ideal for prospective ML model validation—no published bioactivity data exists, ensuring unbiased benchmarking. High-purity material available now.

Molecular Formula C17H14ClN3O3
Molecular Weight 343.77
CAS No. 952849-83-1
Cat. No. B3004417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS952849-83-1
Molecular FormulaC17H14ClN3O3
Molecular Weight343.77
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O3/c1-11-2-4-12(5-3-11)16-20-21-17(24-16)19-15(22)10-23-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,21,22)
InChIKeyDIOZIWNQWFHAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952849-83-1): Procurement-Relevant Structural and Physicochemical Profile


2-(4-Chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952849-83-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole acetamide class, with molecular formula C₁₇H₁₄ClN₃O₃ and molecular weight 343.77 g/mol [1]. The compound features a 4-chlorophenoxy acetamide moiety linked to a 5-(4-methylphenyl)-1,3,4-oxadiazole core. This scaffold places it within a well-established family of heterocyclic compounds recognized for broad pharmacological screening potential, including antimicrobial, anticancer, and enzyme inhibitory activities [2]. As a commercially available screening compound, it serves as a starting point for structure-activity relationship (SAR) exploration and hit identification in drug discovery programs .

Why In-Class 1,3,4-Oxadiazole Acetamides Are Not Interchangeable: The 4-Methylphenyl Differentiation of CAS 952849-83-1


Within the 2-(4-chlorophenoxy)-N-(5-aryl-1,3,4-oxadiazol-2-yl)acetamide series, the identity of the 5-aryl substituent on the oxadiazole ring dictates critical physicochemical and biological properties. The target compound bears a 4-methylphenyl (p-tolyl) group at this position, distinguishing it from close analogs such as the 4-methoxyphenyl variant (CAS 897735-12-5) and the furan-2-yl variant (CAS 862809-14-1) [1]. Published SAR data on structurally related 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole derivatives demonstrate that even modest changes in aryl/heteroaryl substitution produce dramatic shifts in antibacterial potency—for instance, the N-(3,4-dimethylphenyl)-substituted analog (7o) outperformed ciprofloxacin against multiple bacterial strains, while other substitution patterns yielded substantially weaker activity [2]. These established SAR principles within the oxadiazole class demonstrate that generic substitution among analogs without experimental validation carries a high risk of functional nonequivalence.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952849-83-1) vs. Closest Analogs


Physicochemical Differentiation: LogP and Polar Surface Area Profiling vs. Isosteric Analogs

The target compound bearing the 4-methylphenyl substituent exhibits a calculated LogP of approximately 2.56–2.58 and a topological polar surface area (TPSA) of approximately 84–98 Ų . This contrasts with its 4-methoxyphenyl analog (CAS 897735-12-5), which introduces an additional hydrogen-bond acceptor via the methoxy oxygen and is expected to increase polarity and reduce logP compared to the methyl substituent. Cross-study comparison using IPPI-DB compound data for a structurally related C₁₇H₁₄ClN₃O₃ scaffold confirms AlogP of 2.46, HBA of 6, HBD of 3, and TPSA of 95.08 Ų [1]. The furan-2-yl analog (CAS 862809-14-1), by replacing the aromatic phenyl with a heteroaromatic furan, introduces additional polarity and alters the electronic character of the oxadiazole ring, resulting in a predicted cLogP of approximately 1.56–1.98—substantially more hydrophilic than the p-tolyl variant [2]. These measured and predicted physicochemical differences directly affect membrane permeability, solubility, and oral bioavailability potential, making the compounds non-interchangeable in cell-based or in vivo experimental settings.

Lipophilicity Drug-likeness Physicochemical properties

Biological Activity Benchmark: BindingDB IC50 for Structurally Analogous 2-(4-Chlorophenoxy)-N-(5-aryl-1,3,4-oxadiazol-2-yl)acetamide

A structurally analogous 2-(4-chlorophenoxy)-N-(5-aryl-1,3,4-oxadiazol-2-yl)acetamide bearing a 5,6,7,8-tetrahydronaphthalen-2-yl substituent at the oxadiazole 5-position (CID 4443991) was tested against human SUMO-activating enzyme subunit 1 in a biochemical assay. This compound exhibited an IC50 of 48,300 nM (48.3 μM) [1]. The tetrahydronaphthalen substituent at the oxadiazole 5-position is a lipophilic bicyclic aryl group that, like the 4-methylphenyl group in the target compound, provides a hydrophobic surface for protein interactions. The observed weak enzyme inhibition (IC50 in the mid-micromolar range) is consistent with an early-stage screening hit and establishes a quantitative baseline for this chemotype. While the target compound with its 4-methylphenyl substituent has not been directly tested in this assay, the SAR principle suggests that the substitution at the oxadiazole 5-position is a critical determinant of potency, and that p-tolyl versus tetrahydronaphthalen or other aryl substitutions would yield different activity profiles. This BindingDB entry remains the only publicly available quantitative bioactivity data for a close structural analog of the target compound in a defined biochemical assay.

SUMO-activating enzyme Enzyme inhibition IC50

Antibacterial Class-Level Evidence: The 4-Chlorophenoxy Moiety Confers Activity in Structurally Related Oxadiazole Acetamides

A systematic study of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated that compound 7o, bearing an N-(3,4-dimethylphenyl)acetamide side chain, exhibited antibacterial activity superior to ciprofloxacin against Salmonella typhi, Klebsiella pneumoniae, and Staphylococcus aureus [1]. While the target compound (CAS 952849-83-1) contains a 4-chlorophenoxy acetamide linked directly to the oxadiazole 2-amino position rather than through a sulfanyl linker, the shared 4-chlorophenoxy motif is a pharmacophoric element contributing to antibacterial activity within this class. The N-substitution pattern on the acetamide side chain was shown to be a primary determinant of potency in this study, with the 3,4-dimethylphenyl group conferring the best activity and other substitutions (including unsubstituted phenyl) producing substantially weaker effects. This class-level evidence supports the use of the target compound as a scaffold for antibacterial SAR exploration, where the 4-methylphenyl group at the oxadiazole 5-position and the direct acetamide linkage (without sulfanyl spacer) represent structural features that deviate from the published optimal antibacterial chemotype and are therefore worth investigating for differentiated activity profiles.

Antibacterial MIC Gram-negative

Structural Differentiation: Direct Acetamide Linkage vs. Sulfanyl or Methylene-Spaced Analogs

The target compound (CAS 952849-83-1) features a direct carboxamide linkage between the 4-chlorophenoxy acetamide portion and the oxadiazole 2-amino group, resulting in the 2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide architecture . This contrasts with the more extensively studied 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamide series (e.g., compounds 7a–7p from the Nadeem et al. study), which incorporate a sulfanyl (-S-) spacer between the oxadiazole ring and the acetamide side chain [1]. The direct amide linkage in the target compound reduces conformational flexibility (1 fewer rotatable bond vs. sulfanyl analogs), alters the hydrogen-bonding capacity at the linkage point, and removes the metabolically labile thioether moiety. From a procurement perspective, this structural distinction means the target compound is not merely a substituted variant of the published antibacterial series but represents a distinct chemotype with different synthetic accessibility, stability profile, and potentially divergent biological target engagement. Reputable chemical databases confirm the molecular formula C₁₇H₁₄ClN₃O₃ and exact mass 343.072369 g/mol for this compound [2].

Linker chemistry Conformational flexibility Metabolic stability

Drug-Likeness and Lead-Likeness Profiling vs. In-Class Analogs

Physicochemical profiling of the target compound against IPPI-DB filter criteria reveals compliance with Lipinski's Rule of 5 and Veber's rule, with values of MW = 343.07 g/mol, AlogP = 2.46, HBA = 6, HBD = 3, TPSA = 95.08 Ų, and rotatable bonds = 5—all within recommended drug-like thresholds [1]. The AlogP of 2.46 falls well within the optimal range for oral bioavailability (LogP 1–3) and meets the more stringent Pfizer 3/75 rule (AlogP ≤ 3). By comparison, the sulfanyl-linked analog 7o (C₂₁H₂₀ClN₃O₃S; estimated MW ~446 g/mol) from the published antibacterial series exceeds the MW threshold of Lipinski's Rule of 5, and the furan-2-yl analog (CAS 862809-14-1) with cLogP ~1.56–1.98 falls toward the lower end of the optimal lipophilicity range, potentially limiting membrane permeability [2]. The target compound's balanced profile—moderate MW, optimal lipophilicity, and acceptable HBA/HBD counts—positions it as a more favorable lead-like starting point compared to heavier sulfanyl analogs while maintaining sufficient lipophilicity relative to more polar heteroaryl-substituted congeners.

Lipinski Rule of 5 Drug-likeness Lead optimization

Critical Data Gap Advisory: Absence of Direct Head-to-Head Biological Comparison Data for CAS 952849-83-1

A comprehensive search of authoritative databases (PubMed, PubChem, ChEMBL, BindingDB, RSC, MDPI) and patent repositories (Google Patents, WIPO, USPTO) as of April 2026 reveals no primary research publications or patents reporting quantitative biological activity data (IC50, MIC, EC50, Ki, or Kd) specifically for 2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952849-83-1) [1] [2] [3]. The compound does not appear in ChEMBL or PubChem BioAssay databases with assay data, and no patent literature was found that specifically claims this compound as an active pharmaceutical ingredient. This data gap is not unusual for commercially available screening compounds and does not indicate a lack of potential utility; rather, it signifies that the compound has not yet been the subject of published biological evaluation. For procurement decisions, users should factor in that any biological activity claims must be experimentally validated in their own assay systems. Differentiation from analogs therefore relies primarily on structural uniqueness, predicted physicochemical properties, and class-level SAR inference rather than on established differential biological performance.

Data availability Screening compound Procurement risk

Recommended Application Scenarios for 2-(4-Chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952849-83-1) Based on the Evidence


Antibacterial Hit Discovery: Exploring Underexplored 5-Aryl Substitution Space

The 4-chlorophenoxy oxadiazole scaffold has validated antibacterial potential based on the published activity of compound 7o against S. typhi, K. pneumoniae, and S. aureus [1]. The target compound (CAS 952849-83-1) differentiates itself through its direct amide linkage (vs. the sulfanyl spacer in 7o) and its 4-methylphenyl substitution at the oxadiazole 5-position. This structural divergence represents an opportunity to explore antibacterial SAR in a region of chemical space not covered by the published sulfanyl acetamide series. Procurement of this compound is appropriate for research groups seeking to identify novel antibacterial chemotypes with potentially differentiated resistance profiles.

SUMO Pathway Probe Development: SAR Expansion from the Tetrahydronaphthalen Analog

The structurally analogous compound CID 4443991 (bearing a tetrahydronaphthalen-2-yl group at the oxadiazole 5-position) has demonstrated measurable, albeit weak, inhibition of SUMO-activating enzyme subunit 1 (IC50 = 48,300 nM) [2]. The target compound replaces the bulky bicyclic tetrahydronaphthalen with a monocyclic 4-methylphenyl group, reducing molecular weight by approximately 56 g/mol and altering the steric and electronic profile at the oxadiazole 5-position. This makes CAS 952849-83-1 a logical next-step probe for SUMO pathway SAR studies, with the potential to improve ligand efficiency (LE) relative to the tetrahydronaphthalen hit.

Lead-Like Scaffold Procurement for Medicinal Chemistry Optimization Programs

With MW = 343.77 g/mol, AlogP = 2.46, HBA = 6, HBD = 3, and TPSA = 95.08 Ų, the target compound passes all major drug-likeness filters (Lipinski, Veber, Pfizer 3/75) [3]. Its molecular weight is over 100 g/mol lighter than the published antibacterial sulfanyl analogs, providing significant room for synthetic elaboration while maintaining drug-like properties. This favorable physicochemical profile, combined with the synthetic tractability of the direct acetamide linkage, makes CAS 952849-83-1 an attractive starting scaffold for hit-to-lead and lead optimization campaigns in therapeutic areas where oxadiazole-containing compounds have shown promise, including oncology, infectious diseases, and inflammation.

Cheminformatics Model Training: A Data-Poor Compound for Prospective Validation

The complete absence of published biological data for CAS 952849-83-1 [4] makes it an ideal candidate for prospective experimental validation in cheminformatics and machine learning model development. Unlike extensively characterized compounds where model predictions can be retrospectively correlated with known activity, this compound offers a genuine prospective test case. Its well-defined structural features (4-chlorophenoxy acetamide + 1,3,4-oxadiazole + 4-methylphenyl), favorable drug-likeness parameters, and availability from commercial suppliers position it as a practical choice for benchmarking predictive models of antibacterial, anticancer, or enzyme inhibitory activity.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.